molecular formula C9H8N2O3 B6335583 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid;  95% CAS No. 1194374-07-6

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid; 95%

Cat. No.: B6335583
CAS No.: 1194374-07-6
M. Wt: 192.17 g/mol
InChI Key: WYLBTZYIXWAXLI-UHFFFAOYSA-N
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Description

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a chemical compound with the CAS Number: 33986-75-3 . It has a molecular weight of 190.16 and a linear formula of C9H6N2O3 .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is represented by the formula C9H6N2O3 . For a visual representation of the molecule, please refer to the source .

It is stored at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Antiallergy Activity

A structural modification of 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid led to the development of a new prototype with significant oral antiallergy activity. This compound, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, showed a potency ten times greater than disodium cromoglycate in rat passive cutaneous anaphylaxis tests (Althuis, Moore, & Hess, 1979).

Antibacterial Properties

Studies have shown that derivatives of 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid exhibit promising antibacterial activities. Various substituted quinolones, including this compound, have been effective against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990); (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).

Synthesis of Novel Compounds

This compound has been pivotal in the synthesis of new compounds with various biological activities. For instance, the synthesis of certain quinazoline derivatives has been achieved by the reduction of related carboxylic acids, showcasing the versatility of this compound in the development of novel chemical entities (Armarego & Milloy, 1973).

Free Radical Scavenging and Enzyme Inhibitory Activity

Recent studies have shown that derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid, a related compound, demonstrate significant free-radical scavenging activity. These compounds also exhibit inhibitory activity against specific enzymes like d-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase, suggesting their potential use in treating oxidative-stress-related diseases (Solecka, Guśpiel, Postek, et al., 2014).

Safety and Hazards

The safety information available indicates that 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid may be harmful if swallowed (Hazard Statements H302) . For more detailed safety and hazard information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

4-oxo-4a,8a-dihydro-3H-quinazoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4,6-7H,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLBTZYIXWAXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2C1N=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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